molecular formula C6H4BrClN4 B3278222 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine CAS No. 674297-88-2

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3278222
CAS No.: 674297-88-2
M. Wt: 247.48 g/mol
InChI Key: PWIODDUWXYZRSN-UHFFFAOYSA-N
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Description

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of bromine and chlorine substituents at the 3 and 5 positions, respectively, on the pyrazolo[1,5-a]pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.

    Biological Studies: The compound is studied for its potential biological activities, including antiproliferative and anti-inflammatory effects.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Safety and Hazards

The safety information for “3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine” indicates that it is advisable to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the bromination and chlorination of pyrazolo[1,5-a]pyrimidine derivatives, followed by amination to introduce the amine group at the 7 position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. The use of catalysts and specific reagents to facilitate the bromination, chlorination, and amination steps is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Coupling Reactions: Catalysts such as palladium or copper are used in coupling reactions, often under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation and survival. This makes it a valuable tool in cancer research and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloropyrazolo[1,5-a]pyridine
  • 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

Uniqueness

Compared to similar compounds, 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the amine group at the 7 position, which can significantly influence its biological activity and chemical reactivity. This structural feature allows for the development of derivatives with enhanced potency and selectivity for specific targets.

Properties

IUPAC Name

3-bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIODDUWXYZRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)Br)N=C1Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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